5-Chloro-2,4-difluorobenzoic acid
Overview
Description
5-Chloro-2,4-difluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 5-Chloro-2,4-difluorobenzoic acid is largely dependent on the specific chemical reactions it is involved in. For instance, it is known to participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, this compound would interact with organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2,4-difluorobenzoic acid are not well-studied. It is known that the compound can participate in various biochemical reactions. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .
Cellular Effects
It is not currently known how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not currently known how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently known .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-difluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the nitration of a precursor compound, followed by selective reduction, diazotisation, and chlorination . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable processes that ensure high yield and purity. These methods may include multi-step synthesis involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The choice of catalysts and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction where the compound participates in forming carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-2,4-difluorobenzoic acid is utilized in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of medicinal compounds and pesticides.
Analytical Chemistry: Used in liquid chromatography to identify unique isomeric impurities in commercially produced compounds.
Material Science: Employed in the development of fluorinated building blocks for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzoic acid
Uniqueness
5-Chloro-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds with desired biological or industrial activities .
Properties
IUPAC Name |
5-chloro-2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBQLSVFGIFOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564923 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130025-33-1 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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